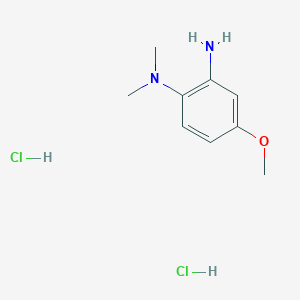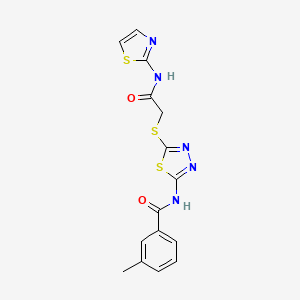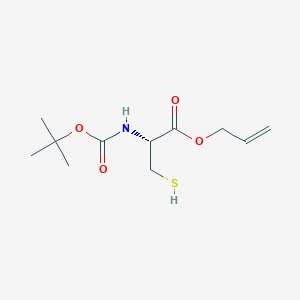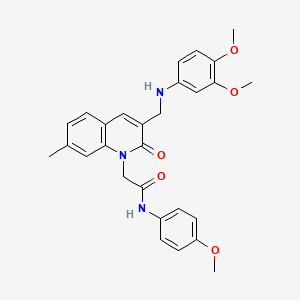
4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochromic Materials
One notable application of derivatives related to 4-methoxy-N1,N1-dimethylbenzene-1,2-diamine dihydrochloride is in the development of electrochromic materials. For instance, aromatic diamines containing the 4-methoxy-substituted triphenylamine moiety have been utilized to synthesize novel polyamides. These materials demonstrate excellent electrochromic properties, exhibiting a color change from colorless to green upon applied potentials, and feature high thermal stability and solubility in organic solvents, making them suitable for use in electrochromic devices (Liou & Chang, 2007; Liou, Chang, & Hsiao, 2008).
Organic Synthesis and Structural Characterization
Derivatives of this compound have been synthesized and characterized for their structural and photophysical properties. Such compounds find applications in the synthesis of silicon-containing bis-azomethines, which show potential as UV light absorbing and fluorescent materials. These materials have also demonstrated antimicrobial activity, suggesting their usefulness in both materials science and bioactive compound development (Zaltariov et al., 2015).
Electrochemical Reduction
The electrochemical behavior of compounds structurally related to this compound has been studied with a focus on their reduction processes. This research provides insights into the mechanisms of electrochemical reduction, which is significant for understanding the environmental fate of such compounds and their potential applications in remediation technologies (McGuire & Peters, 2016).
Quinoline Proton Sponges
In organic chemistry, novel quinoline derivatives of this compound have been explored for their unique properties as proton sponges. These studies contribute to the development of new chemical entities with potential applications in catalysis and organic synthesis (Dyablo et al., 2015).
Corrosion Inhibition
Research into the derivatives of this compound has also explored their use as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, particularly in acidic environments, which is crucial for extending the lifespan of metal components in industrial applications (Singh & Quraishi, 2016).
Propriétés
IUPAC Name |
4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-11(2)9-5-4-7(12-3)6-8(9)10;;/h4-6H,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSAYFCVGXYFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2863126.png)



![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)
![N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2863137.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide](/img/structure/B2863144.png)